molecular formula C31H48O6 B12508996 2-[2-(acetyloxy)-7,10-dihydroxy-3a,3b,6,9a-tetramethyl-dodecahydro-2H-cyclopenta[a]phenanthren-1-ylidene]-6-methylhept-5-enoic acid

2-[2-(acetyloxy)-7,10-dihydroxy-3a,3b,6,9a-tetramethyl-dodecahydro-2H-cyclopenta[a]phenanthren-1-ylidene]-6-methylhept-5-enoic acid

Cat. No.: B12508996
M. Wt: 516.7 g/mol
InChI Key: IECPWNUMDGFDKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fusidic acid is a natural tetracyclic triterpene antibiotic derived from the fungus Fusidium coccineum. It is primarily used to treat bacterial infections, particularly those caused by Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA). Fusidic acid works by inhibiting bacterial protein synthesis, making it an essential tool in combating bacterial infections .

Preparation Methods

Synthetic Routes and Reaction Conditions: Fusidic acid can be synthesized through various methods, including fermentation and chemical synthesis. The fermentation process involves cultivating Fusidium coccineum under controlled conditions to produce fusidic acid. Chemical synthesis involves multiple steps, including the formation of key intermediates and their subsequent transformation into fusidic acid .

Industrial Production Methods: Industrial production of fusidic acid typically involves large-scale fermentation processes. The fungus is grown in bioreactors, and the fusidic acid is extracted and purified using techniques such as solvent extraction, crystallization, and chromatography. The final product is then formulated into various dosage forms, including creams, ointments, and tablets .

Chemical Reactions Analysis

Types of Reactions: Fusidic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties or to create derivatives with improved efficacy .

Common Reagents and Conditions: Common reagents used in the chemical reactions of fusidic acid include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired transformation, with temperature, pH, and solvent choice playing crucial roles .

Major Products Formed: The major products formed from the chemical reactions of fusidic acid include various derivatives with enhanced antibacterial activity. These derivatives are often tested for their efficacy against different bacterial strains to identify potential new treatments .

Mechanism of Action

Fusidic acid exerts its antibacterial effects by inhibiting bacterial protein synthesis. It specifically targets elongation factor G (EF-G), preventing its release from the ribosome and thus halting the translocation process during protein synthesis. This inhibition effectively stops bacterial growth and allows the immune system to clear the infection .

Properties

IUPAC Name

2-(16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene)-6-methylhept-5-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H48O6/c1-17(2)9-8-10-20(28(35)36)26-22-15-24(34)27-29(5)13-12-23(33)18(3)21(29)11-14-30(27,6)31(22,7)16-25(26)37-19(4)32/h9,18,21-25,27,33-34H,8,10-16H2,1-7H3,(H,35,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IECPWNUMDGFDKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=C(C)C)C(=O)O)OC(=O)C)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H48O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00859535
Record name (17E)-16-(Acetyloxy)-3,11-dihydroxy-4,8,14-trimethyl-18-norcholesta-17,24-dien-21-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00859535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

516.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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